Cembranoid diterpene lactone
Description
Properties
CAS No. |
81026-38-2 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(6Z,10Z,14E)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6-,14-12+,16-9- |
InChI Key |
SORYERHBQFTRIK-XCHBSRKFSA-N |
SMILES |
CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |
Isomeric SMILES |
C/C/1=C/CC/C(=C/CC/C(=C/C2C(CC1)C(=C)C(=O)O2)/C)/C(=O)O |
Canonical SMILES |
CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |
Synonyms |
lobohedleolide |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction
Cembranoid diterpene lactones are typically isolated from marine organisms, terrestrial plants, and gorgonian corals using organic solvents. Methanol, ethanol, acetone, and ethyl acetate are preferred for their ability to solubilize hydrophobic diterpenoids while preserving structural integrity. For example, maceration of Nicotiana tabacum leaves with ethanol followed by vacuum concentration yields crude extracts rich in cembranoids like 10,11-epoxy-2,7-cembranoid diene-4,7,12-triol. Sequential partitioning with hexane, chloroform, and aqueous methanol further enriches the target compounds.
Chromatographic Purification
Column chromatography using silica gel or Sephadex LH-20 remains the cornerstone of purification. Gradient elution with hexane-ethyl acetate (9:1 to 1:1) effectively separates cembranoids based on polarity. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and acetonitrile-water mobile phases resolves structurally similar analogs, such as sarcomililatin B and its hydroxylated derivative. Recent protocols achieve >95% purity for compounds like plumarellide using preparative HPLC with diode-array detection.
Table 1: Representative Extraction and Isolation Parameters
Chemical Synthesis Approaches
Biomimetic Synthesis
Biomimetic routes leverage biosynthetic hypotheses to construct complex frameworks efficiently. For instance, the proposed biosynthesis of plumarellide (15) from macrocycle 39 involves oxidation, olefin transposition, and intramolecular [4+2] cycloaddition. Laboratory simulations of this pathway employ cis-vinylogous diketone 61, which undergoes thermal isomerization to trans-diketone 62 before Diels-Alder cyclization yields tricycle 63. While stereochemical control remains challenging, this method achieves 47% yield over five steps for plumarellide precursors.
Convergent Synthesis Strategies
Total synthesis of cembranoids like (+)-ineleganolide highlights convergent strategies. Enone 5 and ester 6 are coupled via Yamaguchi esterification, followed by a Michael-aldol cascade to form pentacycle 15 in 84% yield. Key innovations include:
Table 2: Key Reactions in Convergent Synthesis
| Reaction Step | Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Michael-Aldol Cascade | Ester 4 | Pentacycle 15 | 84 | DMF, 120°C, DBU |
| Epoxidation | Diene 16 | Epoxide 17 | 78 | VO(acac)₂, TBHP |
| Semipinacol Shift | Epoxide 18 | (+)-Ineleganolide | 65 | SmI₂, THF, -78°C |
Stereochemical Control and Functionalization
Oxidative Modifications
Late-stage oxidation introduces critical functional groups. Vanadium-catalyzed epoxidation of ether 13 produces epoxide 14 as a single diastereomer, enabling subsequent ring expansion to the 5-5-6 tricyclic core. Alternatively, C–H oxidation at C12 of scabrolide A (25) using Mn(OAc)₃ yields 12-hydroxyscabrolide A (27), a precursor to norcembranoids.
Lactonization Techniques
Lactone ring formation often dictates biological activity. Acid-catalyzed translactonization of seco-precursor 72 generates the 14-membered macrocycle of plumarellide. For smaller lactones, Mitsunobu conditions (DIAD, PPh₃) cyclize secondary alcohols with carboxylic acids in >70% yield.
Analytical Validation
Spectroscopic Characterization
1D/2D NMR and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. TheC NMR spectrum of cembranoid diterpene lactone (C20H26O4) reveals 20 carbons, including three methyls and a γ-lactone carbonyl at δ 173.7 ppm. NOESY correlations confirm transannular hydrogen bonding in sinulanorcembranolide (28), critical for its anti-inflammatory activity.
Q & A
Q. How can researchers ensure the reproducibility of this compound isolation protocols across laboratories?
- Methodological Answer : Detailed SOPs (Standard Operating Procedures) with validation metrics (e.g., %RSD for yields) are essential. Inter-laboratory round-robin tests assess protocol robustness. Analytical harmonization (e.g., NMR referencing to TMS) minimizes instrumental variability. Open-access databases (e.g., PubChem) archive raw spectra for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
